

# Spectral Data Analysis of (2-Amino-5-fluorophenyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (2-Amino-5-fluorophenyl)methanol

Cat. No.: B1370455

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## Introduction

**(2-Amino-5-fluorophenyl)methanol** is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and functional materials. Its unique substitution pattern, featuring an activating amino group, a deactivating but sterically small fluorine atom, and a versatile hydroxymethyl group, makes it a precursor to a wide range of complex molecules. Accurate and comprehensive characterization of this compound is paramount for ensuring the identity, purity, and quality of downstream products. This in-depth technical guide provides a detailed analysis of the spectral data for **(2-Amino-5-fluorophenyl)methanol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not readily available in public databases, this guide leverages predictive models based on the analysis of analogous structures and established spectroscopic principles to provide a reliable and instructive interpretation. This approach not only offers a comprehensive spectral profile of the target molecule but also serves as a pedagogical tool for researchers in the field.

## Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of **(2-Amino-5-fluorophenyl)methanol** are numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout the guide.

Caption: Molecular structure of **(2-Amino-5-fluorophenyl)methanol** with atom numbering for spectral assignments.

## I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(2-Amino-5-fluorophenyl)methanol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the electronic environment of each atom, confirming the substitution pattern and the presence of functional groups.

### A. $^1\text{H}$ NMR Spectroscopy

Experimental Protocol:

A standard protocol for acquiring a  $^1\text{H}$  NMR spectrum of **(2-Amino-5-fluorophenyl)methanol** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{MeOD}$ ) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons (OH and  $\text{NH}_2$ ).<sup>[1]</sup>
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Acquire the spectrum at room temperature. A typical experiment involves a  $90^\circ$  pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to achieve a good signal-to-noise ratio.
- **Referencing:** The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.<sup>[2]</sup>

Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ ):

| Proton                | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz)   |
|-----------------------|--|--------------|---|
| H3                    | ~6.85                                      | dd           | $J(\text{H3,H4}) \approx 8.5$ ,<br>$J(\text{H3,F9}) \approx 8.5$                                    |
| H4                    | ~6.65                                      | td           | $J(\text{H4,H3}) \approx 8.5$ ,<br>$J(\text{H4,H6}) \approx 2.5$ ,<br>$J(\text{H4,F9}) \approx 2.5$ |
| H6                    | ~6.95                                      | dd           | $J(\text{H6,H4}) \approx 2.5$ ,<br>$J(\text{H6,F9}) \approx 4.5$                                    |
| H7 (CH <sub>2</sub> ) | ~4.60                                      | s            | -   |
| H8 (NH <sub>2</sub> ) | ~3.80                                      | br s         | -   |
| H18 (OH)              | ~2.00                                      | br s         | -   |

#### Interpretation:

The predicted <sup>1</sup>H NMR spectrum reveals a distinct pattern for the aromatic protons due to the influence of the amino, hydroxymethyl, and fluoro substituents.

- Aromatic Region ( $\delta$  6.5-7.0 ppm): The three aromatic protons appear in this region. The electron-donating amino group (at C1) and the electron-withdrawing fluorine (at C5) create a complex electronic environment.
  - H4 is predicted to be the most upfield proton, appearing as a triplet of doublets due to coupling with H3, H6, and the fluorine atom.
  - H3 is expected to be a doublet of doublets, showing coupling to H4 and a significant through-space or through-bond coupling to the fluorine atom.
  - H6 is predicted to be a doublet of doublets, with coupling to H4 and the fluorine atom.
- Hydroxymethyl Protons (H7,  $\delta$  ~4.60 ppm): The two protons of the methylene group (CH<sub>2</sub>) are expected to appear as a singlet, as they are chemically equivalent and not adjacent to

any other protons. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

- Labile Protons (NH<sub>2</sub> and OH): The chemical shifts of the amino (H8) and hydroxyl (H18) protons are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and can be exchanged with D<sub>2</sub>O.

## B. <sup>13</sup>C NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: The same sample prepared for <sup>1</sup>H NMR can be used.
- Instrumentation: A 400 MHz (or higher) spectrometer, operating at the corresponding <sup>13</sup>C frequency (e.g., 100 MHz).
- Data Acquisition: A standard proton-decoupled <sup>13</sup>C NMR spectrum is acquired. A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the <sup>13</sup>C nucleus.
- Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm).  
[\[2\]](#)

Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>):

| Carbon                | Predicted Chemical Shift (δ, ppm) |
|-----------------------|-----------------------------------|
| C1                    | ~145 (d, J(C1,F9) ≈ 2 Hz)         |
| C2                    | ~125 (d, J(C2,F9) ≈ 8 Hz)         |
| C3                    | ~116 (d, J(C3,F9) ≈ 22 Hz)        |
| C4                    | ~115 (d, J(C4,F9) ≈ 21 Hz)        |
| C5                    | ~158 (d, J(C5,F9) ≈ 240 Hz)       |
| C6                    | ~114 (d, J(C6,F9) ≈ 7 Hz)         |
| C7 (CH <sub>2</sub> ) | ~64                               |

### Interpretation:

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The fluorine atom introduces characteristic C-F coupling, which splits the signals of the nearby carbon atoms into doublets.

- Aromatic Carbons ( $\delta$  114-158 ppm):
  - C5 is directly attached to the highly electronegative fluorine atom and will therefore appear at the most downfield chemical shift in the aromatic region, with a large one-bond C-F coupling constant ( $^1J(\text{CF}) \approx 240 \text{ Hz}$ ).
  - C1, bonded to the amino group, will also be significantly downfield.
  - C3 and C4, ortho and meta to the fluorine atom, respectively, will show significant two- and three-bond C-F coupling.
  - C2 and C6, also coupled to the fluorine, will exhibit smaller C-F coupling constants.
- Aliphatic Carbon (C7,  $\delta \sim 64 \text{ ppm}$ ): The carbon of the hydroxymethyl group appears in the aliphatic region, deshielded by the attached oxygen atom.

## II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

### Experimental Protocol:

- Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) can be used.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of  $4000\text{-}400 \text{ cm}^{-1}$ . A background spectrum is first collected, followed by the sample spectrum.

## Predicted IR Data:

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type                | Functional Group             |
|--------------------------------|-------------------------------|------------------------------|
| 3450-3250                      | O-H stretch (broad)           | Alcohol                      |
| 3400-3300                      | N-H stretch (two sharp bands) | Primary Amine                |
| 3100-3000                      | C-H stretch                   | Aromatic                     |
| 2950-2850                      | C-H stretch                   | Aliphatic (CH <sub>2</sub> ) |
| 1620-1580                      | C=C stretch                   | Aromatic Ring                |
| 1520-1480                      | N-H bend                      | Primary Amine                |
| 1250-1000                      | C-O stretch                   | Primary Alcohol              |
| 1250-1150                      | C-F stretch                   | Aryl Fluoride                |

## Interpretation:

The IR spectrum of **(2-Amino-5-fluorophenyl)methanol** is expected to show characteristic absorption bands for its key functional groups.

- O-H and N-H Stretching Region (3500-3200 cm<sup>-1</sup>): A broad absorption band centered around 3350 cm<sup>-1</sup> is expected for the O-H stretch of the alcohol, indicative of hydrogen bonding.[3] Superimposed on this broad band, two sharper peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine should be visible.[4]
- C-H Stretching Region (3100-2850 cm<sup>-1</sup>): Weaker absorptions above 3000 cm<sup>-1</sup> are characteristic of aromatic C-H stretching, while stronger absorptions below 3000 cm<sup>-1</sup> are due to the aliphatic C-H stretching of the methylene group.[3]
- Fingerprint Region (< 1600 cm<sup>-1</sup>): This region contains a wealth of information, including:
  - Aromatic C=C stretching vibrations around 1600 cm<sup>-1</sup>.
  - The N-H bending vibration of the primary amine.

- A strong C-O stretching band for the primary alcohol.
- A characteristic C-F stretching vibration for the aryl fluoride.

### III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol:

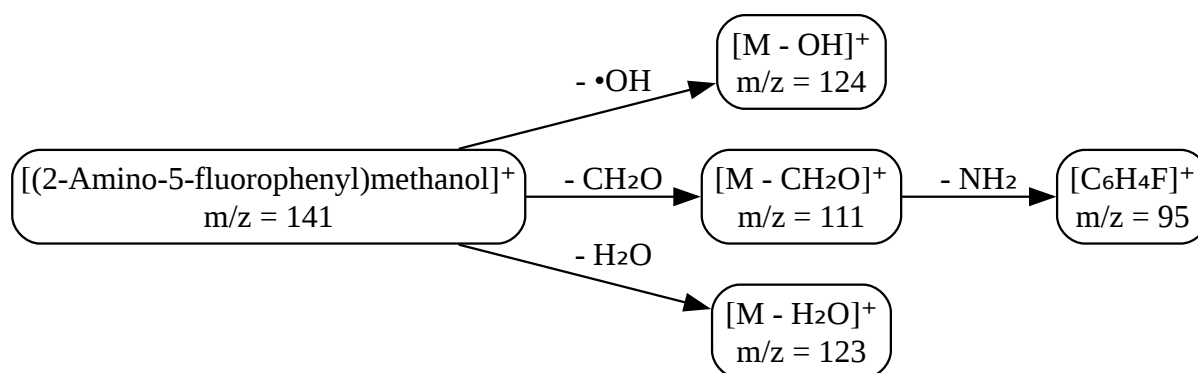
- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, usually resulting in a prominent protonated molecular ion  $[M+H]^+$ .
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data (EI):

- Molecular Ion ( $M^+$ ):  $m/z = 141$
- Major Fragment Ions ( $m/z$ ): 124, 112, 95, 77

Interpretation and Fragmentation Pathway:

Under electron ionization, **(2-Amino-5-fluorophenyl)methanol** is expected to undergo fragmentation through several key pathways.



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Caption: Predicted major fragmentation pathways for **(2-Amino-5-fluorophenyl)methanol** in EI-MS.

- Molecular Ion ( $m/z$  141): The molecular ion peak should be observable, corresponding to the molecular weight of the compound ( $\text{C}_7\text{H}_8\text{FNO}$ ).
- Loss of Hydroxyl Radical ( $m/z$  124): A common fragmentation pathway for benzyl alcohols is the loss of the hydroxyl group ( $\bullet\text{OH}$ ) to form a stable benzylic carbocation.[5]
- Loss of Formaldehyde ( $m/z$  111): Another characteristic fragmentation of benzyl alcohols is the loss of a neutral formaldehyde molecule ( $\text{CH}_2\text{O}$ ) from the molecular ion.
- Loss of Water ( $m/z$  123): Dehydration, the loss of a water molecule ( $\text{H}_2\text{O}$ ), is also a possible fragmentation pathway.
- Formation of Fluorophenyl Cation ( $m/z$  95): Subsequent fragmentation of the  $m/z$  111 ion through the loss of the amino group can lead to the formation of the fluorophenyl cation.
- Aniline-like Fragmentation: The amino group can direct fragmentation, leading to the loss of HCN from the aniline-like fragment, though this may be a minor pathway.[6][7]

## Conclusion

This technical guide provides a comprehensive, albeit predicted, spectral analysis of **(2-Amino-5-fluorophenyl)methanol**. The predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data,



along with their detailed interpretations, offer a robust framework for the characterization of this important synthetic intermediate. The provided experimental protocols serve as a practical reference for researchers aiming to acquire and analyze spectral data for this and related compounds. By integrating predictive methods with fundamental spectroscopic principles, this guide demonstrates a powerful approach to structural elucidation in the absence of readily available experimental data, thereby upholding scientific integrity and providing authoritative guidance for professionals in the chemical and pharmaceutical sciences.

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